Methyl 8-methoxy-2-oxochroman-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-5,8H,6H2,1-2H3 |
InChI Key |
TUCSPXLVUNYUMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-oxochroman-3-carboxylate typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine under fusion conditions . This reaction forms the chromanone core, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Knoevenagel Condensation
The synthesis of 3-carboxycoumarins (e.g., 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) involves reacting substituted salicylaldehydes with active methylene compounds like malonic acid or ethyl cyanoacetate under basic conditions . For the methyl ester derivative, methyl malonate can replace malonic acid, yielding the ester directly:
Key Conditions :
Esterification of Carboxylic Acid Precursors
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (PubChem CID 234562 ) can undergo Fischer esterification with methanol under acidic conditions:
Key Data :
Decarboxylative Coupling
While the methyl ester itself is not reported in decarboxylative reactions, its carboxylic acid analog participates in reductive azaarylation with (cyano)azaarenes under photocatalytic conditions ([fac-Ir(ppy)₃], blue LED) . The ester may hydrolyze in situ to enable similar reactivity.
Nucleophilic Substitution
The ester group can undergo transesterification or hydrolysis:
Spectral and Physical Data
Challenges and Optimizations
Scientific Research Applications
Synthesis and Characterization
Methyl 8-methoxy-2-oxochroman-3-carboxylate can be synthesized using various methods, typically involving the reaction of salicylaldehyde derivatives with dimethyl malonate in the presence of a base such as piperidine. The synthesis process has been documented to yield compounds with high purity levels, verified through techniques like NMR spectroscopy and high-resolution mass spectrometry .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. For instance, one study reported that specific derivatives showed promising results in reducing cell viability at micromolar concentrations .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing notable antibacterial activity. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Material Science Applications
This compound has been utilized in the development of photoinitiators for polymerization processes. These compounds are essential in creating materials that require UV light for curing, such as in coatings and adhesives. The photoinitiators based on this compound have shown efficiency in initiating free radical polymerization under UV light, making them valuable in industrial applications .
Case Study: Anticancer Activity
A comprehensive study investigated the anticancer effects of this compound derivatives on the MCF-7 cell line. The study involved treating cells with varying concentrations of synthesized compounds and assessing cell viability using MTT assays. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .
Case Study: Photoinitiator Development
Another study focused on synthesizing photoinitiators from this compound for use in UV-cured coatings. The photoinitiators demonstrated effective initiation of polymerization reactions when exposed to UV light, indicating their practical application in enhancing the performance of coatings used in various industries .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Anticancer Research | Inhibition of MCF-7 Cell Line | Dose-dependent inhibition observed |
| Antimicrobial Activity | Testing against bacterial strains | Notable antibacterial effects |
| Material Science | Photoinitiator in UV curing | Effective initiation of polymerization reactions |
Mechanism of Action
The mechanism by which Methyl 8-methoxy-2-oxochroman-3-carboxylate exerts its effects involves the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . This leads to cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.
Comparison with Similar Compounds
Ethyl 8-Methoxycoumarin-3-Carboxylate (Compound 1 in )
- Molecular Formula : C₁₃H₁₂O₅
- Molecular Weight : 248.23 g/mol
- Key Features : Ethyl ester group at Position 3, coumarin (unsaturated lactone) backbone.
- Synthesis : Cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate .
- Applications : Precursor to carboxamides and oxazole hybrids with demonstrated anti-breast cancer activity .
8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (CAS 483278-33-7)
- Molecular Formula: C₁₁H₉NO₄
- Molecular Weight : 219.19 g/mol
- Key Features : Carboxamide at Position 3, chromene (unsaturated) backbone.
8-Methoxy-Chroman-3-Carboxylic Acid (CAS 108088-19-3)
Methyl 6-Formyl-8-Methoxy-2-Oxo-2H-Chromene-4-Carboxylate
- Molecular Formula : C₁₃H₁₀O₆
- Molecular Weight : 262.21 g/mol
- Key Features : Formyl group at Position 6, methyl ester at Position 3.
- Synthesis : Multistep functionalization of coumarin cores .
Functional Group Impact Analysis
Ester vs. Carboxamide :
- Esters (e.g., methyl/ethyl esters) are often metabolically labile, serving as prodrugs. Ethyl esters in showed lower anticancer activity than their oxazole-carboxamide hybrids .
- Carboxamides exhibit improved metabolic stability and binding affinity. For example, 8-methoxycoumarin-3-carboxamides displayed sub-micromolar IC₅₀ values against liver cancer cells .
Chroman vs. Coumarin Backbone :
- Chroman (saturated lactone) derivatives like this compound may offer enhanced conformational flexibility compared to planar coumarins.
- Coumarins (unsaturated) are more rigid, favoring π-π interactions in target binding .
Substituent Positioning :
Table 1. Comparative Analysis of this compound and Analogs
Biological Activity
Methyl 8-methoxy-2-oxochroman-3-carboxylate, a compound derived from the coumarin family, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of this compound.
Chemical Structure and Synthesis
The structure of this compound consists of a chromene backbone with a methoxy group at the 8-position and a carboxylate group at the 3-position. Its synthesis typically involves the condensation of 3-methoxy-2-hydroxybenzaldehyde with dimethyl malonate in the presence of a base, followed by refluxing in methanol to yield the desired product .
Anticancer Properties
This compound has been investigated for its anticancer properties, particularly against liver cancer cells. In a study assessing its antiproliferative activity on HepG2 cells, it demonstrated significant inhibition of cell growth, with an IC50 value indicating effective cytotoxicity. The compound's structural modifications were found to enhance its activity; for instance, introducing an acetyl group improved binding affinity and cytotoxicity .
Table 1: Antiproliferative Activity of this compound Analogues
| Compound | IC50 (µM) | Structural Modification |
|---|---|---|
| This compound | 17 | Parent compound |
| Acetyl derivative | 2.3 | Acetylation at 3-carboxamide |
| Brominated derivative | 0.9 | Bromination at position-5 |
The introduction of halogens or functional groups can significantly modulate the biological activity of these compounds, as seen in various derivatives synthesized from the parent structure.
Enzymatic Inhibition
Research has also focused on the compound's ability to inhibit specific enzymes associated with cancer progression. For example, studies have shown that certain derivatives exhibit potent inhibitory effects on c-Met phosphorylation in cancer cell lines. The presence of multiple hydroxyl groups in these derivatives is crucial for maintaining their inhibitory potency .
Table 2: c-Met Inhibitory Activity of Selected Compounds
| Compound | IC50 (nM) | Notes |
|---|---|---|
| Compound A (parent) | 150.9 | Baseline activity |
| Compound B (methoxy) | 112.2 | Improved potency due to methoxy substitution |
| Compound C (brominated) | 62.5 | Significant increase in activity |
The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Studies indicate that it may affect β-tubulin polymerization and activate caspase pathways, leading to programmed cell death in malignant cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- HepG2 Cell Line Study : A detailed examination revealed that this compound effectively reduced cell viability through apoptosis induction.
- c-Met Phosphorylation Study : In vivo studies demonstrated that certain derivatives inhibited c-Met phosphorylation in both EBC-1 and BaF3/TPR-Met cell lines, suggesting potential as a targeted therapy for cancers driven by c-Met signaling.
Q & A
Q. What are the common synthetic routes for Methyl 8-methoxy-2-oxochroman-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves esterification and cyclization steps. For example, the ester group at position 3 can be introduced via nucleophilic acyl substitution using methanol under acidic or basic catalysis. The chroman-2-one scaffold (2-oxochroman) is often formed via intramolecular cyclization of a phenolic precursor activated by a carbonyl group. Key parameters include temperature control (e.g., reflux in toluene for cyclization) and catalyst selection (e.g., H₂SO₄ for esterification). Purification may require column chromatography with ethyl acetate/hexane gradients. Structural analogs, such as 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid cyclopentylamide, suggest that regioselective methoxy placement at position 8 is critical to avoid side reactions .
Q. How can NMR spectroscopy confirm the structure of this compound?
¹H NMR analysis should reveal:
- A singlet (~3.8–4.0 ppm) for the methoxy group (-OCH₃) at position 7.
- A deshielded ester carbonyl (C=O) at position 3, inferred indirectly via coupling patterns.
- Aromatic protons in the chroman ring (6.5–7.5 ppm) with splitting patterns consistent with substituents. For example, in related compounds like Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, the chroman scaffold protons exhibit distinct multiplicities due to ring substituents . ¹³C NMR should confirm the carbonyl carbons (C=O at ~165–175 ppm).
Q. What safety protocols are essential when handling this compound in the lab?
- Respiratory protection : Use NIOSH-certified N95 respirators if airborne particles are generated during synthesis or milling .
- Gloves : Nitrile or neoprene gloves resistant to esters and ketones (e.g., Ansell TouchNTuff 93-260) .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate vapor exposure .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly with competing methoxy and ester groups?
Regioselectivity is influenced by electronic and steric effects. For example, the methoxy group at position 8 acts as an electron-donating group, directing electrophilic substitution to specific positions. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals. In analogs such as 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, the allyl group’s steric bulk alters reaction pathways, suggesting that substituent size must be balanced with electronic effects . Experimental validation via X-ray crystallography (using SHELX for refinement) can resolve ambiguities in regiochemical outcomes .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or Gaussian). For instance, discrepancies in carbonyl peak positions may arise from solvent effects (DMSO vs. CDCl₃).
- X-ray crystallography : Resolve absolute configuration and confirm substituent placement. SHELXL refinement can achieve R-factors <5% for high-confidence structural assignments .
- Mass spectrometry : High-resolution MS (HRMS) can verify molecular formula accuracy, distinguishing between isomers (e.g., chroman vs. coumarin derivatives) .
Q. What methodological approaches are recommended for studying degradation products under varying pH conditions?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor for ester hydrolysis (loss of methyl group) or lactone ring opening.
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Quench reactions at intervals (0, 6, 24 hrs) and analyze via LC-MS.
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under accelerated storage conditions (e.g., 25°C/60% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
